REACTION_CXSMILES
|
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][CH:11]([CH3:16])[CH:12]=[CH:13][C:14]#[N:15]>C(O)C>[NH2:15][C:14]1[CH2:13][CH:12]([CH:11]([CH3:16])[CH3:10])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=CC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo, water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a gum
|
Type
|
CUSTOM
|
Details
|
The gum is chromatographed on a column
|
Type
|
ADDITION
|
Details
|
containing 400 g
|
Type
|
WASH
|
Details
|
The column is eluted first with protions of 21/2% acetone-hexane and 5% acetone-hexane
|
Type
|
CUSTOM
|
Details
|
to remove exteraneous colored material
|
Type
|
CUSTOM
|
Details
|
with portions of 25% and 10% acetone-hexane to remove the product
|
Type
|
CUSTOM
|
Details
|
The product cuts are evaporated
|
Type
|
CUSTOM
|
Details
|
to give 2.7 g
|
Type
|
CUSTOM
|
Details
|
This material is recrystallized twice from ether-hexane
|
Type
|
CUSTOM
|
Details
|
to give 1.7 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(C1)C(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |